molecular formula C18H15ClN2OS B2699202 3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 932350-97-5

3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2699202
CAS No.: 932350-97-5
M. Wt: 342.84
InChI Key: BLDBVXUTSWRIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a high-purity chemical compound offered for research and development purposes. This dihydropyrazin-2-one derivative features a benzylthioether substituent at the 3-position and a 3-methylphenyl group at the 1-position, presenting a unique structural scaffold for scientific investigation. Its molecular framework is of interest in medicinal chemistry and drug discovery for the exploration of structure-activity relationships. Researchers can utilize this compound as a key intermediate or building block in synthetic organic chemistry, particularly for the development of novel nitrogen- and sulfur-containing heterocycles. The mechanism of action for this compound is not defined and is dependent on the specific context of the research application. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-(3-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-13-3-2-4-16(11-13)21-10-9-20-17(18(21)22)23-12-14-5-7-15(19)8-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBVXUTSWRIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydropyrazinone core and various substituents that may influence its biological activity. The molecular formula is C17H18ClN2OSC_{17}H_{18}ClN_2OS, and its IUPAC name is this compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance this activity against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of dihydropyrazinones can inhibit cancer cell proliferation. Specific studies have shown that related compounds induce apoptosis in tumor cells, suggesting potential anticancer applications.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels could be beneficial for conditions like Alzheimer's disease.

Understanding the mechanisms through which this compound exerts its effects is crucial for evaluating its therapeutic potential:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Oxidative Stress Modulation : By acting as an antioxidant, this compound may protect cells from oxidative damage, which is a common pathway in neurodegeneration.
  • Receptor Interaction : The ability to interact with neurotransmitter receptors could explain its neuroprotective properties, as seen in other dihydropyrazinone derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a related dihydropyrazinone derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM) . This suggests that structural modifications can enhance anticancer efficacy.
  • Neuroprotective Studies : Research presented at the International Conference on Neuropharmacology indicated that similar compounds showed promise in protecting neuronal cells from apoptosis induced by oxidative stress . This aligns with the hypothesized neuroprotective role of our compound.
  • Antimicrobial Testing : In vitro assays demonstrated that sulfanyl-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerDihydropyrazinoneInduces apoptosis; IC50 5-15 µM
NeuroprotectionSimilar analogsProtects against oxidative stress
AntimicrobialSulfanyl derivativesEffective against Gram-positive bacteria
MechanismDescription
Enzyme InhibitionInhibits metabolic enzymes affecting cell growth
Oxidative Stress ModulationReduces oxidative damage in neuronal cells
Receptor InteractionModulates neurotransmitter receptor activity

Scientific Research Applications

Research indicates that compounds similar to 3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one possess significant biological activities:

  • Anticancer Properties : Preliminary studies have shown that pyrazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells .
  • Antimicrobial Activity : Pyrazine derivatives are also known for their antimicrobial properties. They have been tested against a variety of bacterial and fungal strains, showing promising results in inhibiting growth .

Applications in Drug Development

The unique structure of this compound positions it as a potential lead compound in drug discovery:

  • G Protein-Coupled Receptors (GPCRs) : Research has focused on developing allosteric modulators targeting GPCRs for treating central nervous system disorders. Compounds with similar functionalities have been shown to enhance receptor activity, suggesting potential therapeutic uses .
  • Anti-inflammatory Agents : Studies indicate that certain pyrazine derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various pyrazine derivatives on cancer cell lines. The results indicated that modifications to the pyrazine structure could enhance activity against specific cancer types. For example, certain substitutions increased potency against MCF7 cells by over 50% compared to control groups .

Case Study 2: Antimicrobial Screening

Another research effort involved screening a series of pyrazine compounds against common pathogens. The findings revealed that specific structural features contributed to increased antimicrobial activity, particularly against Gram-positive bacteria. Compounds were tested using standard broth microdilution methods and exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

The compound is compared below with structurally related analogs from the evidence, focusing on molecular weight, substituents, and core heterocycles.

Table 1: Comparative Analysis of Key Compounds
Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound C₁₈H₁₈ClN₂OS ~345.5 Dihydropyrazinone core; 4-chlorophenylmethyl sulfanyl; 3-methylphenyl substituent
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Propanamide linker; thiazole and oxadiazole heterocycles; 3-methylphenyl substituent
BF38505 (1-(2-methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one) C₁₉H₁₈N₂O₂S 338.42 Dihydropyrazinone core; 3-methylphenylmethyl sulfanyl; 2-methoxyphenyl substituent
3-Chlorophenyl methyl sulfide C₇H₇ClS 158.65 Simple sulfide; meta-chloro substituent
3-(4-Chlorophenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one C₂₁H₁₇ClN₃O₂S ~434.91* Pyrazolopyrimidinone core; sulfanylmethyl and 4-chlorophenyl substituents

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles: The dihydropyrazinone core in the target compound and BF38505 differs from the oxadiazole-thiazole (7c) and pyrazolopyrimidinone () cores in other analogs. The pyrazolopyrimidinone core () introduces additional nitrogen atoms, likely enhancing hydrogen-bonding capacity compared to dihydropyrazinones .

Substituent Effects :

  • The 4-chlorophenylmethyl sulfanyl group in the target compound contrasts with the 3-methylphenylmethyl sulfanyl in BF38503. The para-chloro substituent may increase electron-withdrawing effects, influencing reactivity and intermolecular interactions .
  • Analogs like 7c and 7d () incorporate propanamide linkers and thiazole rings , which elevate molecular weights (375–389 g/mol) compared to the target compound (~345.5 g/mol). These features may enhance bioactivity but reduce metabolic stability .

Sulfanyl Group Variations :

  • Simple sulfides like 3-chlorophenyl methyl sulfide () lack heterocyclic cores but share the sulfanyl motif. Their lower molecular weights (~158 g/mol) suggest simpler synthetic routes and higher volatility .

Physical and Spectral Properties

  • Melting Points: Compounds with rigid heterocycles (e.g., 7c–7f in ) exhibit higher melting points (134–178°C) due to stronger crystal packing. The target compound’s melting point is unreported but may be lower if the dihydropyrazinone core reduces rigidity .
  • Similar techniques would apply to the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one?

  • Methodological Answer : Synthesis typically involves refluxing intermediates with acid catalysts (e.g., HCl in glacial acetic acid) to facilitate cyclization. Purification steps include column chromatography using silica gel with solvent systems like petroleum ether/ethyl acetate (4:1) and recrystallization. Yield optimization requires stoichiometric control of reactants (e.g., 1:2 molar ratios of chalcone derivatives to hydrazine analogs) and temperature monitoring during reflux (60–65°C for 30 minutes, followed by 5–8 hours of heating). Characterization via TLC and GC ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structures. For example, δ 2.17–2.22 ppm signals correspond to methyl groups on aromatic rings, while δ 5.20 ppm indicates pyrazoline protons .
  • FT-IR for functional group identification (e.g., C=O stretches near 1682 cm⁻¹ and S-C aromatic vibrations at 1047 cm⁻¹) .
  • XRD crystallography to resolve 3D molecular geometry and intermolecular interactions. Data deposition in repositories like CCDC ensures reproducibility .

Advanced Research Questions

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Assess abiotic degradation using OECD Guideline 111 (hydrolysis at pH 4–9) and photolysis under UV-Vis light (λ = 290–800 nm). Biotic degradation studies require microbial consortia from contaminated soil or water. Analytical methods like LC-MS/MS quantify degradation products, while QSAR models predict persistence based on logP and molecular polarizability. Long-term environmental monitoring (e.g., Project INCHEMBIOL) tracks bioaccumulation in biotic compartments .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?

  • Methodological Answer : Contradictions may arise from variability in:
  • Experimental conditions (e.g., solvent polarity in antimicrobial assays affecting solubility).
  • Biological models (e.g., Gram-positive vs. Gram-negative bacterial strains).
    Mitigation involves:
  • Standardizing protocols (e.g., CLSI guidelines for MIC assays).
  • Reproducing studies with controlled variables (e.g., pH, temperature) and statistical validation (ANOVA with p < 0.05). Cross-study comparisons using meta-analysis tools (e.g., RevMan) identify confounding factors .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

  • Methodological Answer :
  • Synthetic modification : Introduce substituents (e.g., methoxy, ethoxy, halogens) at the 4-chlorophenyl or 3-methylphenyl groups to assess electronic effects.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate molecular descriptors (HOMO-LUMO gap, electrostatic potential) with bioactivity.
  • Biological testing : Compare antimicrobial IC₅₀ values across derivatives using standardized microdilution assays. Data regression analysis (e.g., PLS) identifies key structural contributors to activity .

Q. What methodologies are suitable for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • In vitro assays : Fluorescence quenching to assess binding to target proteins (e.g., dihydrofolate reductase) or ROS generation assays (DCFH-DA probe) for oxidative stress evaluation.
  • Omics approaches : Transcriptomics (RNA-seq) or proteomics (2D gel electrophoresis) to identify differentially expressed genes/proteins in treated cell lines.
  • In vivo models : Zebrafish embryos or murine models for toxicity profiling (LC₅₀/EC₅₀) and histopathological analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.